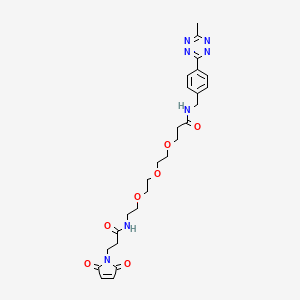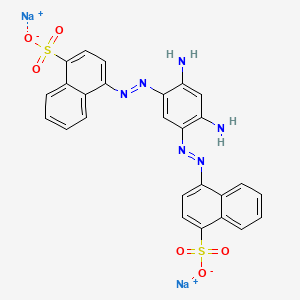
Acid Brown 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Brown 5: is a synthetic dye commonly used in various industries, including textiles, leather, and paper. It is known for its rich brown color and is often used to dye materials that require a stable and long-lasting hue. The chemical formula for this compound is C26H18N6Na2O6S2 , and it has a molecular weight of 620.57 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Brown 5 typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the dye.
Industrial Production Methods
In industrial settings, this compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts. The process usually starts with the sulfonation of aromatic compounds, followed by diazotization and coupling reactions. The final product is then purified and dried to obtain the dye in its usable form.
Analyse Des Réactions Chimiques
Types of Reactions
Acid Brown 5 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different by-products.
Reduction: this compound can be reduced to its corresponding amines, which can further react to form other compounds.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
Acid Brown 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, leather, and paper industries for dyeing purposes.
Mécanisme D'action
The mechanism by which Acid Brown 5 exerts its effects involves its interaction with various molecular targets. The dye can bind to proteins and other macromolecules, altering their structure and function. This interaction can lead to changes in the color and properties of the materials being dyed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid Brown 4
- Acid Brown 6
- Acid Brown 7
Comparison
Compared to other similar compounds, Acid Brown 5 is unique in its stability and colorfastness. It provides a more consistent and long-lasting color, making it a preferred choice in many industrial applications.
Propriétés
Formule moléculaire |
C26H18N6Na2O6S2 |
|---|---|
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
disodium;4-[[2,4-diamino-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H20N6O6S2.2Na/c27-19-13-20(28)24(32-30-22-10-12-26(40(36,37)38)18-8-4-2-6-16(18)22)14-23(19)31-29-21-9-11-25(39(33,34)35)17-7-3-1-5-15(17)21;;/h1-14H,27-28H2,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clé InChI |
UZAJXKAPLQJTPL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


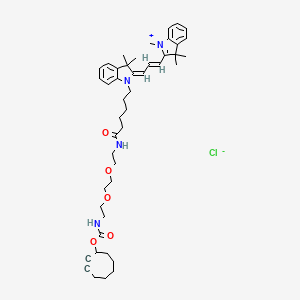

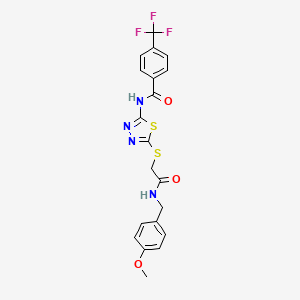

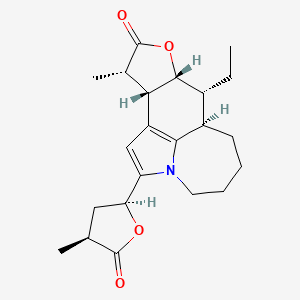
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
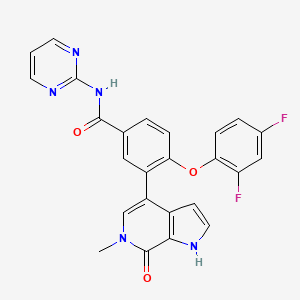
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)

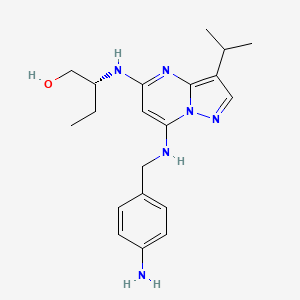

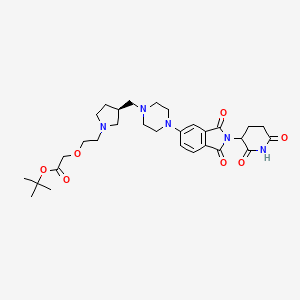
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
